N-Boc-3-bromo-L-alanine Methyl Ester
Overview
Description
N-Boc-3-bromo-L-alanine Methyl Ester is a chemical compound with the molecular formula C9H16BrNO4 and a molecular weight of 282.13 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves the protection of the amino group of L-alanine with a Boc group, followed by bromination and esterification. One common method includes the following steps:
Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected amino acid is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-L-alanine Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of new amino acid derivatives.
Deprotection: Formation of 3-bromo-L-alanine.
Hydrolysis: Formation of 3-bromo-L-alanine and methanol.
Scientific Research Applications
N-Boc-3-bromo-L-alanine Methyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Employed in the modification of biomolecules for various applications, including imaging and diagnostics.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-L-alanine Methyl Ester primarily involves its role as a precursor in chemical reactions. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. The bromine atom serves as a reactive site for nucleophilic substitution, enabling the formation of diverse derivatives. The ester group facilitates incorporation into larger molecules through esterification reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-iodo-L-alanine Methyl Ester: Similar structure but with an iodine atom instead of bromine.
N-Boc-L-alanine Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
N-Boc-3-bromo-L-alanine Methyl Ester is unique due to the presence of the bromine atom, which provides a versatile site for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in drug development .
Properties
IUPAC Name |
methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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